molecular formula C11H14O4 B11998385 2-Ethoxyethyl 2-hydroxybenzoate CAS No. 20210-98-4

2-Ethoxyethyl 2-hydroxybenzoate

Cat. No.: B11998385
CAS No.: 20210-98-4
M. Wt: 210.23 g/mol
InChI Key: HMKAWWDIYVMUAB-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-hydroxybenzoate, also known as glycol salicylate or 2-ethoxyethyl salicylate, is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It is a derivative of salicylic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl 2-hydroxybenzoate can be synthesized through the esterification of salicylic acid with 2-ethoxyethanol. The reaction typically involves heating salicylic acid and 2-ethoxyethanol in the presence of an acid catalyst, such as sulfuric acid, to promote ester formation . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 2-hydroxybenzoate is unique due to its ethoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly suitable for applications requiring specific ester properties, such as in UV filters and certain pharmaceutical formulations .

Properties

CAS No.

20210-98-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-ethoxyethyl 2-hydroxybenzoate

InChI

InChI=1S/C11H14O4/c1-2-14-7-8-15-11(13)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3

InChI Key

HMKAWWDIYVMUAB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

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